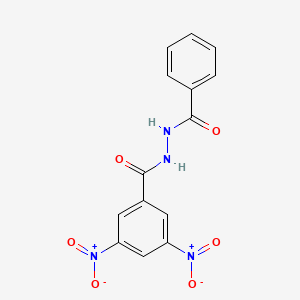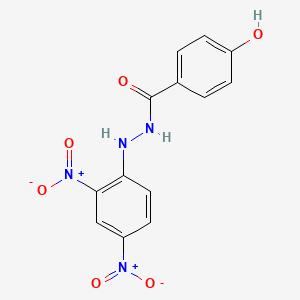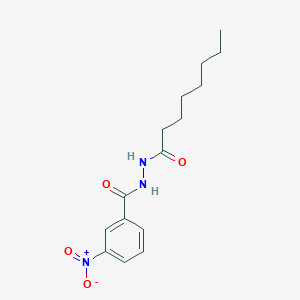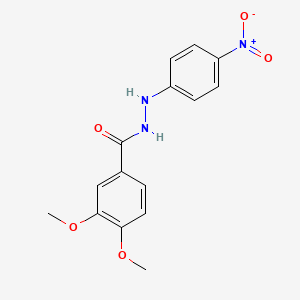
N'-benzoyl-3,5-dinitrobenzohydrazide
Overview
Description
N-benzoyl-3,5-dinitrobenzohydrazide (BDNB) is a chemical compound that is utilized in scientific research for its unique properties. BDNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 314.2 g/mol.
Scientific Research Applications
N'-benzoyl-3,5-dinitrobenzohydrazide is primarily utilized in scientific research as a reagent for the detection of carbonyl groups in proteins. The compound reacts with carbonyl groups to form a stable adduct that can be detected through various analytical techniques. N'-benzoyl-3,5-dinitrobenzohydrazide is also used as a reagent for the detection of oxidative stress in cells and tissues. The compound reacts with reactive oxygen species (ROS) to form a stable adduct that can be detected through various analytical techniques.
Mechanism of Action
The mechanism of action of N'-benzoyl-3,5-dinitrobenzohydrazide is based on its ability to react with carbonyl groups and ROS. N'-benzoyl-3,5-dinitrobenzohydrazide reacts with carbonyl groups through a nucleophilic addition reaction, resulting in the formation of a stable adduct. The reaction between N'-benzoyl-3,5-dinitrobenzohydrazide and ROS is based on the ability of the compound to act as a scavenger of free radicals. N'-benzoyl-3,5-dinitrobenzohydrazide reacts with ROS through a one-electron transfer mechanism, resulting in the formation of a stable adduct.
Biochemical and Physiological Effects
N'-benzoyl-3,5-dinitrobenzohydrazide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes that contain carbonyl groups, such as aldose reductase. N'-benzoyl-3,5-dinitrobenzohydrazide has also been shown to protect cells and tissues from oxidative stress by scavenging free radicals. Additionally, N'-benzoyl-3,5-dinitrobenzohydrazide has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N'-benzoyl-3,5-dinitrobenzohydrazide in lab experiments is its ability to selectively react with carbonyl groups and ROS. This makes it a useful tool for the detection of oxidative stress and carbonylation in proteins. However, one limitation of using N'-benzoyl-3,5-dinitrobenzohydrazide is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N'-benzoyl-3,5-dinitrobenzohydrazide in scientific research. One potential direction is the development of new analytical techniques for the detection of N'-benzoyl-3,5-dinitrobenzohydrazide adducts. Another potential direction is the use of N'-benzoyl-3,5-dinitrobenzohydrazide in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, N'-benzoyl-3,5-dinitrobenzohydrazide could be used in the development of new biomarkers for the detection of oxidative stress and carbonylation in proteins. Overall, N'-benzoyl-3,5-dinitrobenzohydrazide has the potential to be a valuable tool in scientific research for the detection of oxidative stress and carbonylation in proteins.
properties
IUPAC Name |
N'-benzoyl-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c19-13(9-4-2-1-3-5-9)15-16-14(20)10-6-11(17(21)22)8-12(7-10)18(23)24/h1-8H,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTNNFQSYDWAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzoyl-3,5-dinitrobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B3841676.png)


![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3841687.png)



![N'-(4-chloro-3-nitrobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3841711.png)

![N'-[(4-methoxyphenyl)sulfonyl]-4-nitrobenzohydrazide](/img/structure/B3841761.png)

![2-[2-(2-methylbenzoyl)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3841772.png)
![3-nitro-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3841775.png)
